Site-Specific 4-¹³C Methyl Labeling Enables Unambiguous Val/Leu Methyl Resonance Assignment in NMR of Proteins >80 kDa, Simplifying Spectra 2-Fold vs. Uniformly ¹³C-Labeled Precursor
The site-specific 4-¹³C labeling of the terminal methyl group in sodium 3-methyl-2-oxo(4-¹³C)butanoate uniquely enables the biosynthetic incorporation of a single ¹³CH₃ label into valine and leucine methyl groups when used as the metabolic precursor in E. coli expression systems, while the other prochiral methyl remains as silent ¹²CD₃ [1]. This contrast with uniformly ¹³C-labeled α-ketoisovalerate (¹³C₅, CAS 420095-74-5) is decisive: the site-specific labeling pattern ensures linearity of Val and Leu side-chain ¹³C spin-systems, directly reducing spectral crowding by 2-fold in methyl-TROSY spectra of high molecular weight proteins (723-residue malate synthase G, 81.4 kDa was fully assigned) [1]. The uniformly labeled precursor generates both pro-R and pro-S methyl correlations that overlap and hamper unambiguous assignment [2].
| Evidence Dimension | NMR spectral complexity (number of methyl resonances per Val/Leu residue) |
|---|---|
| Target Compound Data | Sodium 3-methyl-2-oxo(4-¹³C)butanoate → single ¹³CH₃ per Val/Leu residue; 2-fold reduction in methyl correlations vs. uniform labeling; complete assignment of 276 Ile/Leu/Val methyl groups achieved in 81.4 kDa malate synthase G [1] |
| Comparator Or Baseline | Uniformly ¹³C₅-labeled α-ketoisovalerate (CAS 420095-74-5) → both pro-R and pro-S methyl groups ¹³C-labeled, producing overlapping correlations in 2D methyl-TROSY spectra [2] |
| Quantified Difference | 2-fold reduction in spectral crowding; enabling unambiguous assignment of all 276 methyl resonances in a 723-residue (81.4 kDa) protein [1] vs. significant overlap precluding assignment with uniform labeling in large protein assemblies [2] |
| Conditions | E. coli BL21(DE3) expression in D₂O M9 minimal medium supplemented with 50–100 mg/L labeled α-ketoisovalerate precursor; ¹H-¹³C methyl-TROSY NMR at 800 MHz, 37 °C [1] |
Why This Matters
For structural biologists studying large proteins or protein complexes (>50 kDa), the 4-¹³C mono-labeled precursor is the only commercially available form that provides site-specific methyl assignment capability, directly enabling distance restraint measurements and dynamics studies that uniformly labeled or deuterated analogs cannot support.
- [1] Tugarinov V, Hwang PM, Ollerenshaw JE, Kay LE. Ile, Leu, and Val Methyl Assignments of the 723-Residue Malate Synthase G Using a New Labeling Strategy and Novel NMR Methods. J Am Chem Soc. 2003; 125(45): 13868–13878. DOI: 10.1021/ja030345s. View Source
- [2] Amero C, Boisbouvier J, et al. Specific labeling and assignment strategies of valine methyl groups for NMR studies of high molecular weight proteins. J Biomol NMR. 2013; 57: 155–166. 'When these labeling schemes are applied to large protein assemblies, significant overlap between the correlations of the valine and leucine methyl groups occurs, hampering the analysis of 2D methyl-TROSY spectra.' View Source
